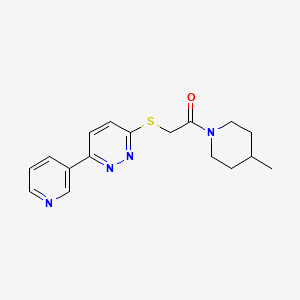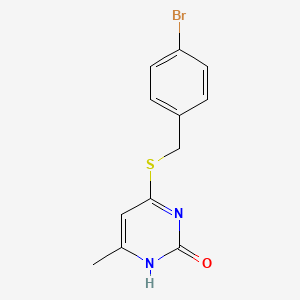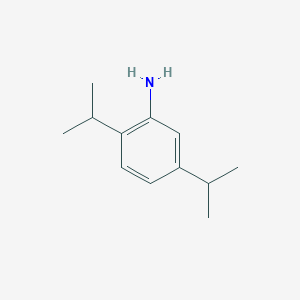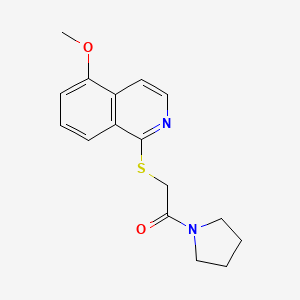
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as MIPE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MIPE is a synthetic compound that was first synthesized in 2011 and has since been studied for its various applications in the field of medicine.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Redox-Neutral C-H Functionalization
The reactivity of pyrrolidine and related structures towards redox-neutral α-amidation with concurrent N-alkylation highlights innovative methods in organic synthesis. Such reactions, promoted by acetic acid, represent a new variant of the Ugi reaction, which is crucial for constructing complex organic molecules efficiently (Zhengbo Zhu & D. Seidel, 2016).
Electrochemical and Chemical Reactivity of Quinones
The study of electrochemical reductions and the chemical reactivity of quinone structures, similar to the isoquinolinyl moiety in the chemical of interest, provides insights into their potential applications in redox chemistry and as bioactive compounds (T. Eckert et al., 1982).
Antibacterial Activity of Quinoline Derivatives
The synthesis and evaluation of antibacterial activities of quinoline derivatives underscore the potential of such compounds in developing new antimicrobials. This suggests that derivatives of "2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone" could be explored for similar activities (R. S. Joshi et al., 2011).
Material Science and Conducting Polymers
Synthesis and Properties of Conducting Polymers
Research on conducting polymers based on pyrrole derivatives, like the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, illuminates the impact of substituents on their electrical conductivity and thermal stability. This indicates potential applications in electronic materials and devices (S. Pandule et al., 2014).
Pharmacological Investigations
N-Type Calcium Channel Blockers
The identification of tetrahydroisoquinoline derivatives as orally active small-molecule N-type calcium channel blockers without CYP inhibition liability suggests that compounds with similar structural features could be explored for their potential in treating neuropathic pain (Takashi Ogiyama et al., 2015).
properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-14-6-4-5-13-12(14)7-8-17-16(13)21-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCFCZNWNJNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)
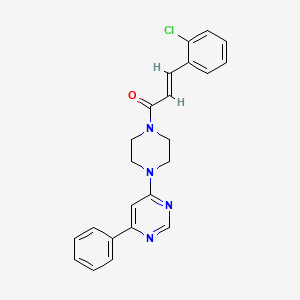
![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
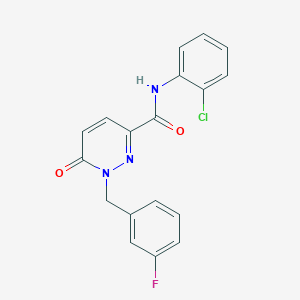
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
